2-Propyl-6-heptenoic Acid: Technical Guide for Bioanalysis & Polymer Science
2-Propyl-6-heptenoic Acid: Technical Guide for Bioanalysis & Polymer Science
Abstract
2-Propyl-6-heptenoic acid (CAS: 81305-62-6) acts as a critical functionalized intermediate in two distinct high-value sectors: bioanalytical chemistry and advanced polymer materials .[1] Structurally, it serves as a "linker-equipped" analog of Valproic Acid (VPA), a major anticonvulsant. By retaining the pharmacophoric 2-propyl moiety while extending the main chain with a terminal alkene, this molecule enables the synthesis of highly specific immunogens for VPA immunoassays without compromising antibody recognition. In material science, it functions as a polar monomer, introducing carboxylic acid functionality into olefin copolymers to enhance adhesion and compatibility. This guide details its structural properties, synthesis via malonic ester alkylation, and its application in hapten design and polymer functionalization.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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Common Synonyms: 2-Propyl-6-heptenoic acid; 2-Propylhept-6-enoic acid ethyl ester (derivative); VPA-Hapten Precursor.
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CAS Number: 81305-62-6[1]
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Molecular Formula: C₁₀H₁₈O₂
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Molecular Weight: 170.25 g/mol [1]
Structural Logic & Pharmacophore Mimicry
The molecule is designed as a structural mimic of Valproic Acid (VPA, 2-propylpentanoic acid), with a specific modification for conjugation.
| Feature | Valproic Acid (Target) | 2-Propyl-6-heptenoic Acid (Tool) | Function in Bioanalysis |
| Alpha-Carbon | Chiral center (racemic) | Chiral center (racemic) | Maintains steric environment for Ab binding. |
| Side Chain A | Propyl (-C₃H₇) | Propyl (-C₃H₇) | Recognition Motif: Matches VPA exactly. |
| Side Chain B | Propyl (-C₃H₇) | 4-Pentenyl (-C₅H₉) | Linker Arm: Extends the chain to prevent steric hindrance during conjugation. |
| Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Recognition Motif: Critical for electrostatic interaction with the antibody. |
| Terminus | Methyl (-CH₃) | Alkene (-CH=CH₂) | Reactive Handle: Site for chemical modification (Thio-ene, Ozonolysis) to attach carrier proteins. |
Physicochemical Properties[1][6][7]
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Physical State: Viscous liquid / Oil (at 20°C).
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Color: Colorless to pale yellow.
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Boiling Point: Estimated 270–280°C (at 760 mmHg) based on VPA (220°C) + C₂H₂ extension.
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Density: ~0.92–0.94 g/cm³.
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Solubility:
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Water: Low (< 1 mg/mL).
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Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.
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pKa: ~4.8 (Typical for aliphatic carboxylic acids).
Synthesis & Manufacturing
The most robust synthesis route utilizes the Malonic Ester Synthesis . This pathway ensures precise control over the alpha-carbon substitution, preventing poly-alkylation side products common in direct acid alkylation.
Protocol: Step-by-Step Synthesis
Reaction Scale: 100 mmol baseline.
Phase 1: Mono-Alkylation (Introduction of Propyl Group)
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Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromopropane (1.1 eq).
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Procedure:
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Dissolve NaOEt in anhydrous ethanol.
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Add Diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.
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Add 1-Bromopropane dropwise. Reflux for 4–6 hours.
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Workup: Evaporate EtOH, partition between water/EtOAc. Distill to obtain Diethyl propylmalonate .
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Phase 2: Dialkylation (Introduction of Pentenyl Chain)
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Reagents: Diethyl propylmalonate (from Phase 1), Sodium Hydride (1.2 eq, 60% dispersion), 5-Bromo-1-pentene (1.1 eq).
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Procedure:
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Suspend NaH in dry THF under Argon/Nitrogen.
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Add Diethyl propylmalonate dropwise at 0°C. Evolution of H₂ gas occurs.
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Add 5-Bromo-1-pentene. Heat to reflux (60–70°C) for 12 hours.
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Monitor: TLC (Hexane:EtOAc 9:1) should show disappearance of mono-alkylated starting material.
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Phase 3: Hydrolysis & Decarboxylation
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Reagents: KOH (4.0 eq, aq), Ethanol.
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Procedure:
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Reflux the dialkylated diester in KOH/EtOH/H₂O for 4 hours.
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Acidify to pH 1 with conc. HCl (Caution: Exothermic).
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Heat the crude dicarboxylic acid to 160–180°C (neat) for 2 hours to induce thermal decarboxylation. CO₂ evolution will be observed.
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Purification: Vacuum distillation of the resulting oil yields pure 2-Propyl-6-heptenoic acid .
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Synthesis Pathway Visualization
Figure 1: Malonic Ester Synthesis route ensuring regioselective formation of the quaternary carbon center.
Applications in Bioanalysis (Immunoassays)
The primary utility of 2-Propyl-6-heptenoic acid is in the generation of anti-Valproic Acid antibodies . Direct conjugation of VPA to a protein is difficult because the carboxylic acid is the key recognition site; blocking it destroys antibody affinity.
The "Linker Strategy"
By using 2-Propyl-6-heptenoic acid, the "tail" (alkene) serves as the attachment point, leaving the "head" (carboxylic acid + propyl group) free for immune recognition.
Conjugation Protocol (Thio-Ene Click)
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Activation: React 2-Propyl-6-heptenoic acid with Thioacetic acid (radical addition) to form the thioester.
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Deprotection: Hydrolyze to the free thiol (-SH).
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Conjugation: React the thiol-modified hapten with Maleimide-activated BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).
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Result: An immunogen that presents the VPA pharmacophore on a spacer arm.
Functional Logic Diagram
Figure 2: Structural logic showing how the heptenoic acid analog preserves the VPA epitope while providing a conjugation handle.
Applications in Polymer Science
Beyond bioanalysis, this molecule is cited in patent literature as a functional monomer for olefin copolymers.
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Role: Introduces polarity (COOH) into non-polar polyolefin backbones (e.g., Polyethylene, Polypropylene).
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Mechanism: The terminal alkene copolymerizes with ethylene/propylene via Ziegler-Natta or Metallocene catalysis (often requiring protection of the COOH group) or via radical polymerization.
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Benefit: Improves adhesion to metals, printability, and compatibility with polar fillers.
Analytical Characterization
To validate the identity of synthesized 2-Propyl-6-heptenoic acid, the following spectral signatures must be confirmed:
| Method | Expected Signature | Interpretation |
| ¹H-NMR (CDCl₃) | δ 11.0–12.0 (br s, 1H) | Carboxylic Acid proton (-COOH). |
| δ 5.7–5.9 (m, 1H) | Vinylic proton (-CH=). | |
| δ 4.9–5.1 (m, 2H) | Terminal alkene protons (=CH₂). | |
| δ 2.3–2.4 (m, 1H) | Alpha-proton (Chiral center). | |
| IR Spectroscopy | 1700–1710 cm⁻¹ | Strong C=O stretch (Acid). |
| 1640 cm⁻¹ | Weak C=C stretch (Alkene). | |
| 2500–3000 cm⁻¹ | Broad O-H stretch (Carboxylic Acid). | |
| Mass Spectrometry | m/z 170 [M]+ | Molecular ion. |
| m/z 125 [M-COOH]+ | Loss of carboxyl group (Alpha-cleavage). |
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the terminal alkene.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
- European Patent Office. (1982). Method for determination of valproic acid and reagents therein (EP0043285B1).
- Mitsui Chemicals, Inc. (2002). Polar group-containing olefin copolymer and thermoplastic resin composition containing the copolymer (JP2002145949A).
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ChemBK. (2024). 2-Propyl-6-heptenoic acid Chemical Properties. ChemBK Database. [Link][3][6]
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Justia Patents. (2025). Copolymer of olefin and unsaturated carboxylic acid. Justia. [Link]
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